3-(Ethylamino)-1,1,1-trifluoropropan-2-ol
Overview
Description
3-(Ethylamino)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of an ethylamino group and a trifluoromethyl group attached to a propanol backbone
Mechanism of Action
Biochemical Pathways
It is known that many compounds can affect various biochemical pathways, leading to downstream effects that can have significant impacts on cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Ethylamino)-1,1,1-trifluoropropan-2-ol . These factors can include the physical and chemical conditions in the environment where the compound is used, as well as biological factors such as the presence of other compounds or organisms.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3-chloro-1,1,1-trifluoropropan-2-ol with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloro-1,1,1-trifluoropropan-2-ol+ethylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 3-(Ethylamino)-1,1,1-trifluoropropan-2-one.
Reduction: Formation of 3-(Ethylamino)-1,1,1-trifluoropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Ethylamino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)-1,1,1-trifluoropropan-2-ol
- 3-(Propylamino)-1,1,1-trifluoropropan-2-ol
- 3-(Isopropylamino)-1,1,1-trifluoropropan-2-ol
Uniqueness
3-(Ethylamino)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the ethylamino group, which provides distinct steric and electronic properties compared to its methyl and propyl analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(ethylamino)-1,1,1-trifluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO/c1-2-9-3-4(10)5(6,7)8/h4,9-10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZHIEFIHACQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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